SKI II
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol, also known as SKI II, are sphingosine kinases (SK1 and SK2) . Sphingosine kinases play a pivotal role in regulating tumor growth .
Mode of Action
This compound interacts with its targets, sphingosine kinases, by inhibiting their activity . It exhibits some selectivity toward SK2 as a kinase inhibitor . This interaction results in a more powerful promotion of SK1-degradation than of SK2-degradation .
Biochemical Pathways
This compound affects the sphingolipid metabolism pathway . By inhibiting sphingosine kinases, this compound reduces mRNA translation levels independently of mTOR . This effect on the membranes of the endoplasmic reticulum (ER) activates the integrated stress response (ISR) and contributes to the toxicity of this compound .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in mRNA translation levels and activation of the integrated stress response . This leads to a decrease in tumor growth .
Biochemical Analysis
Biochemical Properties
SKI II inhibits the activity of sphingosine kinase, with IC50 values of 78 μM and 45 μM for SK1 and SK2, respectively . It causes an irreversible inhibition of SK1 by inducing its lysosomal and/or proteasomal degradation . This compound has a slightly higher potency toward SK2 (IC50 = 20 µM) than toward SK1 (IC50 = 35 µM) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit tumor growth in vivo . In the context of hematopoietic stem cells (HSCs), specific loss of Sphk2, which is targeted by this compound, has been found to expand and functionally rejuvenate HSCs .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the activity of sphingosine kinase, leading to a decrease in the levels of sphingosine-1-phosphate (S1P), a bioactive lipid molecule that regulates multiple processes . This inhibition is not competitive with the ATP-binding site of SK .
Temporal Effects in Laboratory Settings
Long-term administration of this compound has been shown to cause a permanent reduction in plasma S1P concentrations . Moreover, this compound has been found to have enhanced self-renewal potential and increased reconstitution capabilities in bone marrow cells .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant antitumor activity, with a 79% inhibition of tumor growth from the start of treatment observed at a dosage of 100 mg/kg .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway, where it inhibits the activity of sphingosine kinase, leading to a decrease in the levels of S1P .
Subcellular Localization
Sphingosine kinase, the target of this compound, is known to be localized in the cytoplasm and the nucleus . Therefore, it is plausible that this compound may also be localized in these regions to exert its inhibitory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKI II involves the reaction of 4-chloroaniline with 2-bromo-4-chlorothiazole in the presence of a base to form an intermediate. This intermediate is then reacted with 4-aminophenol to yield this compound. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and bases like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
SKI II undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
SKI II has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of sphingosine kinase and its effects on lipid signaling pathways.
Biology: Employed in research to understand the role of sphingosine-1-phosphate in cell proliferation, survival, and migration.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new drugs targeting sphingosine kinase and related pathways
Comparison with Similar Compounds
Similar Compounds
Dimethyl Sphingosine: Another sphingosine kinase inhibitor but less selective compared to SKI II.
PF-543: A highly selective sphingosine kinase 1 inhibitor with a different mechanism of action.
Latrunculin A: Although not a sphingosine kinase inhibitor, it affects actin polymerization and has similar applications in cancer research
Uniqueness of this compound
This compound is unique due to its high selectivity and non-ATP-competitive inhibition of sphingosine kinase. Unlike other inhibitors, this compound does not compete with ATP for binding to the enzyme, making it a valuable tool for studying sphingosine kinase-related pathways without interfering with ATP-dependent processes .
Properties
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12/h1-9,19H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGXZJKLOFCECI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353799 | |
Record name | SKI II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312636-16-1 | |
Record name | 4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312636-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SKI II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.